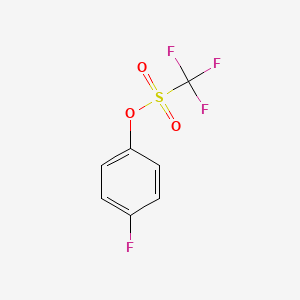

4-Fluorophenyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the introduction of fluorine-containing groups into organic molecules. For instance, the paper titled "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity" discusses a novel fluorinating agent that shows high stability and diverse fluorination capabilities . This agent could potentially be used in the synthesis of compounds like 4-Fluorophenyl trifluoromethanesulfonate.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial in determining their reactivity and physical properties. The paper "Fluoromethyl-2,4,6-trinitrophenylsulfonate: A New Electrophilic Monofluoromethylating Reagent" provides insights into the molecular structure of a monofluoromethylating reagent, which could be similar to the structure of 4-Fluorophenyl trifluoromethanesulfonate . The structure was determined using X-ray diffraction, which is a common technique for analyzing the molecular structure of crystalline compounds.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often facilitated by their unique electronic properties. The paper "Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties" describes the preparation of a compound with strong electron-withdrawing groups, which could be indicative of the reactivity of similar compounds like 4-Fluorophenyl trifluoromethanesulfonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the paper "Trifluoromethanesulfonyl hypofluorite, a hitherto unknown fluoroxy compound" discusses a compound with a sulfur atom bonded to both carbon and an O-F moiety, which exhibits unique properties such as a low melting point and specific NMR signals . These properties are relevant when considering the behavior of 4-Fluorophenyl trifluoromethanesulfonate under different conditions.

Scientific Research Applications

Fuel Cell Applications

Proton Exchange Membranes

4-Fluorophenyl derivatives are utilized in the synthesis of sulfonated poly(arylene ether sulfone) copolymers, which have shown potential in fuel cell applications due to their high proton conductivity. These polymers are characterized by excellent thermal stability and water uptake, making them suitable as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Sulfonated Block Copolymers

The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, incorporating fluorenyl groups and 4-fluorophenyl derivatives, has been achieved. These materials exhibit high proton conductivity and mechanical properties, presenting them as promising candidates for fuel cell membrane applications (Bae, Miyatake, & Watanabe, 2009).

Chemical Synthesis

Grafting in Polymer Synthesis

4-Fluorophenyl trifluoromethanesulfonate derivatives are used for grafting sulfonated species onto polymers, particularly in fuel cell applications. This approach involves oxidative steps to activate the sulfide groups for further reactions (Li, Ding, Robertson, & Guiver, 2006).

Fluoroalkylation Reactions

The synthesis of fluoromethyl-2,4,6-trinitrophenylsulfonate, a monofluoromethylating reagent, involves the use of 4-fluorophenyl derivatives. This reagent is effective in introducing CH2F groups into various nucleophiles (Reichel, Sile, Kornath, & Karaghiosoff, 2021).

Fluorination of N-arylsulfonamides

A technique for the oxidative nucleophilic fluorination of N-arylsulfonamides has been developed, using 4-fluorophenyl derivatives as precursors. This method is adapted for radiofluorination, expanding the scope of synthesizing fluorinated compounds (Buckingham et al., 2015).

Safety and Hazards

While specific safety data for 4-Fluorophenyl trifluoromethanesulfonate is not available, related compounds are considered hazardous. For example, 4-Fluorophenyl sulfone is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name |

(4-fluorophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHSEZUGDOTYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl trifluoromethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)

![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)